molecular formula C14H12Cl2Se2 B13962802 Bis[(4-chlorophenyl)methyl]diselane CAS No. 56344-11-7

Bis[(4-chlorophenyl)methyl]diselane

Cat. No.: B13962802
CAS No.: 56344-11-7
M. Wt: 409.1 g/mol
InChI Key: OQHKLTZDVVSTAZ-UHFFFAOYSA-N
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Description

Bis[(4-chlorophenyl)methyl]diselane is an organoselenium compound that has garnered significant interest due to its unique properties and potential applications in various fields of science. This compound is characterized by the presence of selenium atoms, which impart distinct chemical and biological properties. The compound’s molecular structure consists of two 4-chlorophenyl groups attached to a central diselane unit, making it a valuable reagent in organic synthesis and a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis[(4-chlorophenyl)methyl]diselane can be synthesized through several methods. One common approach involves the reduction of 1,2-bis(bis(4-chlorophenyl)methyl)diselane with sodium borohydride to generate the selenide anion . This method is advantageous due to its mild reaction conditions and high yield. Another method involves the oxidation of 4-chlorophenylthiol, which provides an alternative route to the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organoselenium compound synthesis can be applied. Industrial production typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bis[(4-chlorophenyl)methyl]diselane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium borohydride, organic halides, and various oxidizing agents. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from reactions involving this compound include selenides, selenoxides, and other organoselenium derivatives

Mechanism of Action

The mechanism of action of bis[(4-chlorophenyl)methyl]diselane involves its interaction with molecular targets and pathways in biological systems. The compound’s selenium atoms play a crucial role in its reactivity and biological activity. Selenium can participate in redox reactions, influencing cellular processes and providing antioxidant protection. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and the presence of 4-chlorophenyl groups. These characteristics impart distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

56344-11-7

Molecular Formula

C14H12Cl2Se2

Molecular Weight

409.1 g/mol

IUPAC Name

1-chloro-4-[[(4-chlorophenyl)methyldiselanyl]methyl]benzene

InChI

InChI=1S/C14H12Cl2Se2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2

InChI Key

OQHKLTZDVVSTAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[Se][Se]CC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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